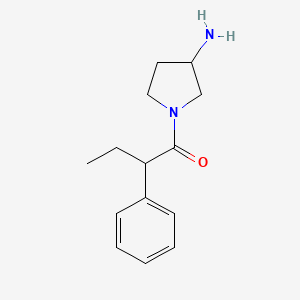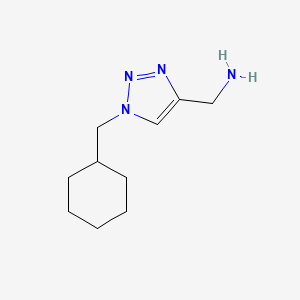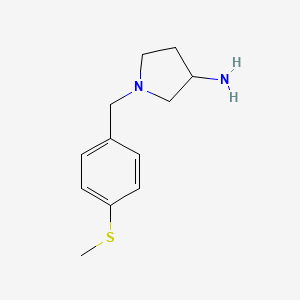
1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one
Overview
Description
“1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a colorless liquid that is miscible with water and most organic solvents .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Chemical and Pharmacological Properties
1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one belongs to a class of compounds with potential applications in medicinal chemistry and drug discovery. Its structure resembles that of various pharmacologically active compounds, suggesting its relevance in the development of new therapeutic agents. The structural analogs of this compound, such as phenibut (β-phenyl-γ-aminobutyric acid), have been explored for their psychoactive properties, including anxiolytic and nootropic effects. However, the focus here is on the broader scientific applications beyond such specific uses.
Application in Synthesis and Material Science
Compounds with similar structural motifs have been utilized in the synthesis of complex molecules and materials. For instance, polyvinylpyrrolidone (PVP) is a polymer widely used in pharmaceutical formulations and as a carrier for drug delivery systems, demonstrating the versatility of pyrrolidine derivatives in material science (Yu Luo et al., 2021)[https://consensus.app/papers/role-polyvinylpyrrolidone-pharmaceutical-formulations-luo/27b6de52ad975087a8dcbc350b738ec8/?utm_source=chatgpt].
Biological Activity and Therapeutic Potential
Several studies have focused on the therapeutic potential of related compounds, particularly in the context of anticancer, antiviral, and antibacterial activities. Cinnamic acid derivatives, for example, have shown promise as traditional and synthetic antitumor agents, underscoring the significance of structurally related compounds in oncology (P. De et al., 2011)[https://consensus.app/papers/cinnamic-acid-derivatives-anticancer-agentsa-review-de/cd68d45bd6a157caacee9b0599361b2a/?utm_source=chatgpt]. Furthermore, the investigation of 1,3-thiazolidin-4-ones and their analogs highlights the pharmacological importance of compounds with similar structural features in combating various diseases (Jonas da Silva Santos et al., 2018)[https://consensus.app/papers/13thiazolidin4ones-potential-history-synthetic-santos/30b9585460f8579094ebb1f3d4b520b3/?utm_source=chatgpt].
Safety And Hazards
Future Directions
The future directions for the research and development of “1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one” and other pyrrolidine compounds could involve exploring their potential therapeutic applications. Given their diverse biological activities, these compounds could be used for the development of novel drugs for the treatment of various diseases .
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-13(11-6-4-3-5-7-11)14(17)16-9-8-12(15)10-16/h3-7,12-13H,2,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXDYQZEGFRZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-phenylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
